tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate
CAS No.: 2411256-70-5
Cat. No.: VC11599138
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate - 2411256-70-5](/images/no_structure.jpg)
Specification
CAS No. | 2411256-70-5 |
---|---|
Molecular Formula | C14H23NO4 |
Molecular Weight | 269.34 g/mol |
IUPAC Name | tert-butyl N-[(2-oxo-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate |
Standard InChI | InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-11-4-5-14(9-18-11)6-10(16)7-14/h11H,4-9H2,1-3H3,(H,15,17) |
Standard InChI Key | GJCOMYCUWJSBER-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCC1CCC2(CC(=O)C2)CO1 |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Nomenclature
The compound’s molecular formula is C₁₄H₂₃NO₄, with a molecular weight of 269.34 g/mol . Its systematic IUPAC name, tert-butyl N-[(2-oxo-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate, reflects its spirocyclic backbone and functional groups. The spiro[3.5]nonane core features a six-membered oxane ring fused to a five-membered cyclopentanone moiety, with a methylcarbamate group attached at the 7-position .
Structural Descriptors
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2D Structure:

Mass spectrometry data for common adducts are summarized below :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 270.17000 | 166.8 |
[M+Na]⁺ | 292.15194 | 169.7 |
[M+NH₄]⁺ | 287.19654 | 170.3 |
[M-H]⁻ | 268.15544 | 165.7 |
These values aid in analytical identification using ion mobility spectrometry.
Discrepancies in Supplier Data
Synthetic and Functional Considerations
Role of the Carbamate Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone in peptide synthesis, protecting amine functionalities during multi-step reactions . Its incorporation into spirocyclic systems may enhance metabolic stability or bioavailability in drug candidates .
Spirocyclic Architecture
Spiro compounds like this are prized in medicinal chemistry for their ability to restrict rotational freedom, potentially improving target binding selectivity. The 6-oxaspiro[3.5]nonan-2-one core combines ether and ketone functionalities, which could participate in hydrogen bonding or serve as electrophilic sites for further derivatization .
Challenges and Research Gaps
Absence of Literature and Patents
No peer-reviewed studies or patents explicitly mention CID 146049572 . This gap highlights its status as either a novel entity or an underutilized intermediate.
Synthetic Routes
Potential synthesis strategies could involve:
-
Spirocyclization: Cyclization of a keto-ether precursor.
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Carbamate Installation: Reaction of a spirocyclic amine with Boc anhydride.
Detailed protocols remain unpublished, necessitating exploratory work.
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